2,2,5,5-Tetramethyloxazolidin-4-one
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Overview
Description
2,2,5,5-Tetramethyloxazolidin-4-one is an organic compound with the molecular formula C7H13NO2. It is a heterocyclic compound featuring an oxazolidinone ring substituted with four methyl groups. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetramethyloxazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione with ammonia or primary amines. The reaction is usually carried out in an organic solvent such as toluene or ethanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. Advanced techniques such as distillation, crystallization, and chromatography are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2,2,5,5-Tetramethyloxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The oxazolidinone ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of corresponding oxazolidinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced oxazolidinone derivatives.
Substitution: Formation of substituted oxazolidinone derivatives with various functional groups.
Scientific Research Applications
2,2,5,5-Tetramethyloxazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyloxazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
- 2,2,5,5-Tetramethyloxolane
- 2,2,5,5-Tetramethylimidazolidin-4-one
- 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione
Comparison: 2,2,5,5-Tetramethyloxazolidin-4-one is unique due to its oxazolidinone ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds like 2,2,5,5-Tetramethyloxolane and 2,2,5,5-Tetramethylimidazolidin-4-one, it exhibits different reactivity and stability profiles, making it suitable for specific applications in research and industry .
Properties
CAS No. |
6862-08-4 |
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Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C7H13NO2/c1-6(2)5(9)8-7(3,4)10-6/h1-4H3,(H,8,9) |
InChI Key |
UTADHIFAFYGZKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(O1)(C)C)C |
Origin of Product |
United States |
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